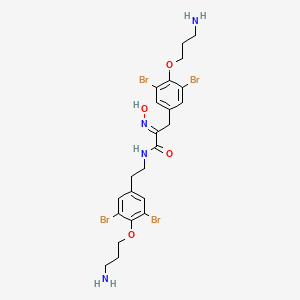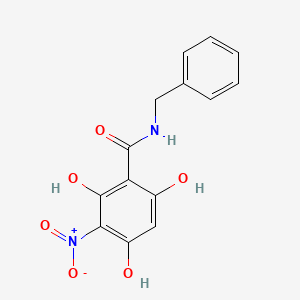![molecular formula C25H24O B14286448 1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene CAS No. 119895-90-8](/img/structure/B14286448.png)
1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central cyclopentene ring connected to three benzene rings via methoxy linkages, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with tribromomethane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclopent-2-en-1-ylmethanol is replaced by the tribromomethane, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, halides or amines in the presence of a suitable base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene can be compared with other similar compounds, such as:
Cyclopentylbenzene: A simpler compound with a single cyclopentyl group attached to a benzene ring.
Methoxybenzene (Anisole): Contains a methoxy group attached to a benzene ring.
Tribenzylmethane: Features three benzyl groups attached to a central carbon atom.
The uniqueness of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene lies in its complex structure, which combines the features of cyclopentene, methoxy, and benzene rings, leading to unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
119895-90-8 |
|---|---|
Molekularformel |
C25H24O |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
[cyclopent-2-en-1-ylmethoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H24O/c1-4-14-22(15-5-1)25(23-16-6-2-7-17-23,24-18-8-3-9-19-24)26-20-21-12-10-11-13-21/h1-10,12,14-19,21H,11,13,20H2 |
InChI-Schlüssel |
QNGBMBNXWWFHKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



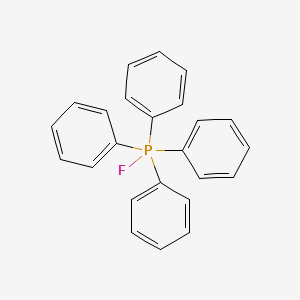
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
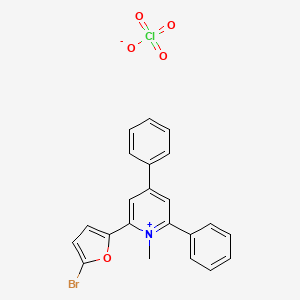

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
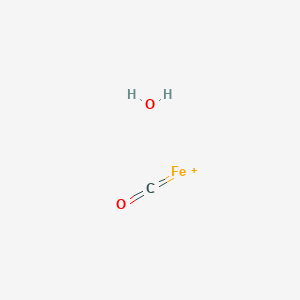
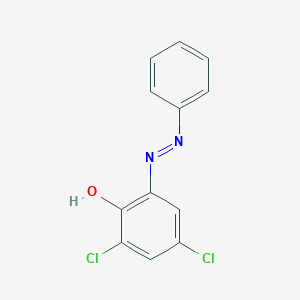


![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
